4-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]phenol
CAS No.: 1152513-70-6
Cat. No.: VC3193390
Molecular Formula: C12H10N4O2
Molecular Weight: 242.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1152513-70-6 |
|---|---|
| Molecular Formula | C12H10N4O2 |
| Molecular Weight | 242.23 g/mol |
| IUPAC Name | 4-[5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-3-yl]phenol |
| Standard InChI | InChI=1S/C12H10N4O2/c1-16-7-9(6-13-16)12-14-11(15-18-12)8-2-4-10(17)5-3-8/h2-7,17H,1H3 |
| Standard InChI Key | NOVSLZKHDRFWQG-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2=NC(=NO2)C3=CC=C(C=C3)O |
| Canonical SMILES | CN1C=C(C=N1)C2=NC(=NO2)C3=CC=C(C=C3)O |
Introduction
Chemical Structure and Identification
Chemical Identity and Nomenclature
4-[5-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]phenol is a complex heterocyclic compound that incorporates three key structural components: a 1-methyl-1H-pyrazole ring, a 1,2,4-oxadiazole core, and a phenol group. The IUPAC name accurately describes its structure as 4-[5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-3-yl]phenol . This compound represents an important class of molecules that combine multiple bioactive heterocycles, potentially enhancing its pharmacological profile compared to simpler structures containing only one heterocyclic system.
Structural Characteristics
The compound features a central 1,2,4-oxadiazole ring that serves as a bridge between a 1-methyl-1H-pyrazole moiety and a phenol group. The 1,2,4-oxadiazole ring contains two nitrogen atoms and one oxygen atom in a five-membered ring structure. Based on structural analysis of similar oxadiazole compounds, the oxadiazole ring would likely be planar with some rotation relative to both the pyrazole and phenol rings . The formal double bonds in the oxadiazole ring typically show shorter bond lengths compared to the single bonds, suggesting a partly localized character of the oxadiazole moiety .
Physicochemical Properties
While specific data for 4-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]phenol is limited in the available literature, we can establish some properties based on structurally similar compounds:
| Property | Value/Description | Notes |
|---|---|---|
| Molecular Formula | C₁₃H₁₁N₃O₂ | Based on structure analysis |
| Molecular Weight | Approximately 241.25 g/mol | Calculated from formula |
| Physical State | Solid at room temperature | Based on similar compounds |
| Solubility | Likely soluble in organic solvents like DMSO, methanol; limited water solubility | Inferred from structure |
| Melting Point | Estimated 180-230°C | Based on similar oxadiazole-containing compounds |
| LogP | Estimated 2.0-3.0 | Predicted based on structure |
The hydroxyl group in the phenol moiety would likely contribute to hydrogen bonding capabilities, potentially enhancing interactions with biological targets and affecting its solubility profile.
Synthesis Methods
General Synthetic Approaches
The synthesis of compounds containing both oxadiazole and pyrazole rings typically involves multi-step procedures. Based on the synthetic approaches for related compounds, potential methods for synthesizing 4-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]phenol could include:
Oxidative Cyclization Approach
One potential synthesis route could involve the oxidative cyclization of appropriate semicarbazone or thiosemicarbazone derivatives. This approach is documented for similar heterocyclic systems, where compounds are treated with oxidizing agents like iodosobenzene diacetate or bromine in glacial acetic acid .
For example, the synthesis of 1,3,4-oxadiazolyl pyrazoles has been reported through the oxidative cyclization of substituted semicarbazones using bromine in glacial acetic acid in the presence of sodium acetate . This method could be adapted for the synthesis of 1,2,4-oxadiazole derivatives with appropriate modifications.
Alternative Synthetic Route
An alternative approach documented for similar structures involves the reaction of carbohydrazides with appropriate aldehydes followed by cyclization. For instance, the synthesis of N,N-dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]benzylamine has been reported to proceed via:
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Formation of N'-(4-(dimethylamino)benzylidene)-5-methyl-1-phenyl-1H-pyrazole-4-carbohydrazide
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Subsequent cyclization using iodosobenzene diacetate in anhydrous ethanol at room temperature
This method could be adapted for our target compound by using 4-hydroxybenzaldehyde instead of 4-(dimethylamino)benzaldehyde, followed by similar cyclization steps.
Purification and Characterization
The crude product would typically be purified by recrystallization from appropriate solvents such as ethanol. Characterization would involve spectroscopic methods including:
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1H NMR to confirm the presence of characteristic proton signals
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13C NMR to verify carbon assignments
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Mass spectrometry to confirm molecular weight
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IR spectroscopy to identify functional groups
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X-ray crystallography for structural confirmation if suitable crystals can be obtained
| Hazard Code | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Structural Relationships and Analogs
Related Compounds
Several related compounds with structural similarities to 4-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]phenol have been reported in the literature:
Oxadiazole Analogs
4-(5-METHYL-1,3,4-OXADIAZOL-2-YL)PHENOL (CAS: 25877-46-7) represents a closely related structure that shares the phenol-oxadiazole motif but contains a 1,3,4-oxadiazole instead of a 1,2,4-oxadiazole ring and lacks the pyrazole component . This compound has documented physical properties including:
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Molecular weight: 176.172 g/mol
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Density: 1.27 g/cm³
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Boiling point: 352.9°C at 760 mmHg
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Flash point: 167.2°C
Pyrazole-Oxadiazole Hybrids
4-{[5-(5-amino-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]methyl}phenol (C₁₃H₁₃N₅O₂) is a close analog that includes an additional amino group on the pyrazole ring and a methylene bridge between the oxadiazole and phenol components . This structural variation would likely result in different physicochemical properties and potentially different biological activities.
Structure-Activity Relationships
Studies on related heterocyclic compounds suggest that the combination of pyrazole and oxadiazole moieties may confer enhanced biological activities. Pyrazoles are known for their importance in medicinal chemistry, constituting the basic framework of many drugs with various pharmacological applications . Similarly, oxadiazole derivatives have been extensively studied for their broad biological activities, including herbicidal, insecticidal, and fungicidal properties .
The combination of these two pharmacophores in a single molecule represents a strategy in medicinal chemistry to potentially enhance bioactivity through synergistic effects or to modulate pharmacokinetic properties.
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